molecular formula C26H21ClN2O B12788848 Spiro(azetidine-2,9'-(9H)fluorene)-3-carbonitrile, 1-(4-chlorophenyl)-3-(1,1-dimethylethyl)-4-oxo- CAS No. 68161-23-9

Spiro(azetidine-2,9'-(9H)fluorene)-3-carbonitrile, 1-(4-chlorophenyl)-3-(1,1-dimethylethyl)-4-oxo-

Cat. No.: B12788848
CAS No.: 68161-23-9
M. Wt: 412.9 g/mol
InChI Key: KETOOGQDPNKANE-UHFFFAOYSA-N
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Description

“Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1-(4-chlorophenyl)-3-(1,1-dimethylethyl)-4-oxo-” is a complex organic compound that features a spiro structure Spiro compounds are characterized by having two or more rings that are connected through a single atom This particular compound includes an azetidine ring, a fluorene moiety, and various functional groups such as a carbonitrile and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1-(4-chlorophenyl)-3-(1,1-dimethylethyl)-4-oxo-” likely involves multiple steps, including the formation of the spiro center and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Spiro Center Formation: The spiro center can be introduced through reactions that link the azetidine ring to the fluorene moiety.

    Functional Group Introduction: The carbonitrile, 4-chlorophenyl, and tert-butyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the fluorene moiety.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

    Substitution: The 4-chlorophenyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it may have potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate.

Industry

In industry, it may find applications in the development of new materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,9’-fluorene]
  • Spiro[azetidine-2,9’-xanthene]
  • Spiro[azetidine-2,9’-carbazole]

Uniqueness

The uniqueness of “Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1-(4-chlorophenyl)-3-(1,1-dimethylethyl)-4-oxo-” lies in its specific combination of functional groups and spiro structure, which may confer unique chemical and biological properties.

Properties

CAS No.

68161-23-9

Molecular Formula

C26H21ClN2O

Molecular Weight

412.9 g/mol

IUPAC Name

3-tert-butyl-1-(4-chlorophenyl)-4-oxospiro[azetidine-2,9'-fluorene]-3-carbonitrile

InChI

InChI=1S/C26H21ClN2O/c1-24(2,3)25(16-28)23(30)29(18-14-12-17(27)13-15-18)26(25)21-10-6-4-8-19(21)20-9-5-7-11-22(20)26/h4-15H,1-3H3

InChI Key

KETOOGQDPNKANE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C(=O)N(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

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